Cas no 86-42-0 (Amodiaquine)

Amodiaquine is a drug, Antimalarial effect is the same as chloroquine,Acting on the erythrocyte inner phase,Main control symptoms fast.Less adverse reactions,Have dizziness\Vomiting and diarrhea.Can be used for pregnant women\Children and those with poor liver function.
Amodiaquine structure
Amodiaquine structure
Product Name:Amodiaquine
CAS No:86-42-0
Molecular Formula:C20H22ClN3O
Molecular Weight:355.861183643341
MDL:MFCD09028103
CID:34377
PubChem ID:2165

Amodiaquine Properties

Names and Identifiers

    • 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol
    • 4-(7-chloro-4-quinolylamino)-alpha-diethylamino-o-cresol
    • AMODIAQUIN
    • Camochin
    • Camoquine
    • Camoquinal
    • Flavoquine
    • Miaquin
    • Amodiaquine
    • 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino) methyl]phenol
    • 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol
    • aminodiaquine
    • CAM-AQ1
    • CAM-AQI
    • Camoquin
    • SN 10,751
    • 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-phenol
    • 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyanilino)quinoline
    • AMODIAQUINE [USP IMPURITY]
    • 4-(7-Chloro-quinolin-4-ylamino)-2-diethylaminomethyl-phenol
    • CHEBI:2674
    • Quinoline, 7-chloro-4-[[3-[(diethylamino)methyl]-4-hydroxyphenyl]amino]-
    • Camoquin (TN)
    • 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyanilino)
    • AMODIAQUINE, FLAVOQUINE
    • NCGC00244901-04
    • EINECS 201-669-3
    • AMODIAQUINE [VANDF]
    • AMODIAQUINE [WHO-DD]
    • AMODIAQUINE [HSDB]
    • AMODIAQUINE [WHO-IP]
    • Prestwick0_000309
    • HMS3372M02
    • DB00613
    • o-Cresol, 4-[(7-chloro-4-quinolyl)amino]-.alpha.-(diethylamino)-
    • Amodiaquine [USAN:INN:BAN]
    • AMODIAQUINE; FLAVOQUINE
    • AKOS000538864
    • EN300-708791
    • o-Cresol, 4-((7-chloro-4-quinolyl)amino)-alpha-(diethylamino)-
    • Amodiaquine USP24
    • AC-13295
    • S. N. 10751
    • MLS001304065
    • AMODIAQUINE [INN]
    • CHEMBL682
    • CQA
    • NCGC00017063-04
    • NCGC00017063-07
    • Basoquin
    • CCRIS 8486
    • Amodiaquin (dihydrochloride dihydrate)
    • 5-22-10-00283 (Beilstein Handbook Reference)
    • Prestwick3_000309
    • C20H22ClN3O
    • FT-0622359
    • 2-((BC20H12D10ClN3Ois(ethyl-d5)amino)methyl)-4-((7-chloroquinolin-4-yl)amino)phenol
    • 4-(7-chloroquinolin-4-ylamino)-2-((diethylamino)methyl)phenol
    • 4-((7-Chloro-4-quinolyl)amino)-alpha-(diethylamino)-o-cresol
    • 4-[(7-chloro-4-quinolyl)amino]-alpha-(diethylamino)-o-cresol
    • amodiaquin-
    • NSC13453
    • Camoquin Hcl
    • DTXSID2022597
    • SPBio_002497
    • Epitope ID:131784
    • FT-0662117
    • Alphaquine
    • Sunoquine
    • W-104068
    • AMODIAQUINE [MART.]
    • CCG-103317
    • 4-((7-Chloro-4-quinolyl)amino)-.alpha.-(diethylamino)-o-cresol
    • HMS2236K03
    • Amodiaquine, ring-closed
    • HY-B1322A
    • Q239569
    • 1021496-19-4
    • 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyphenylamino)quinoline
    • D04NQI
    • OVCDSSHSILBFBN-UHFFFAOYSA-N
    • Quinoline, 7-chloro-4-((3-((diethylamino)methyl)-4-hydroxyphenyl)amino)-
    • 4-[(7-Chloro-4-quinolinyl)amino]-.alpha.-(diethylamino)-o-cresol
    • Amodiaquine [USP:INN:BAN]
    • Amodiaquine HCl
    • BPBio1_000306
    • A936101
    • 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol
    • Amodiaquine hydrochloride
    • 2aou
    • Amdaquine
    • CAMOQUIN HYDROCHLORIDE
    • GTPL10018
    • 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol
    • 4-[(7-chloro-4-quinolyl)amino]-2-(diethylaminomethyl)phenol
    • HSDB 7457
    • Amodiaquine [USAN:BAN:INN]
    • Flavoquin
    • Phenol, 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-
    • Amodiaquinum [INN-Latin]
    • NSC 13453
    • NCGC00244901-01
    • Amoquin
    • Prestwick1_000309
    • A841639
    • Amodiaquine (USP/INN)
    • CS-0013340
    • AMODIAQUINUM [WHO-IP LATIN]
    • o-Cresol, 4-((7-chloro-4-quinolyl)amino)-.alpha.-(diethylamino)-
    • BDBM50041457
    • AMODIAQUIN [MI]
    • 4-((7-Chloro-4-quinolinyl)amino)-2-((diethylamino)methyl)phenol
    • Amodiaquine (USAN/INN)
    • AMODIAQUINE [USP MONOGRAPH]
    • Flavoquine (TN)
    • Amodiachin
    • SMR000718769
    • LS-55353
    • SJ000110703
    • Phenol, 4-((7-chloro-4-quinolinyl)amino)-2-((diethylamino)methyl)-
    • O-Cresol, 4-[(7-chloro-4-quinolyl)amino]-.alpha.-(diethylamino)-(6CI,7CI,8CI)
    • Prestwick2_000309
    • NSC-13453
    • Oprea1_019229
    • WR-002977
    • 86-42-0
    • BRN 0300962
    • NCGC00017063-13
    • Amodiaquina
    • D02922
    • GNF-Pf-5648
    • BSPBio_000278
    • Amodiaquinum
    • VU0472676-1
    • C07626
    • 220236ED28
    • Amodiachinum
    • SCHEMBL44152
    • s5948
    • UNII-220236ED28
    • Amodiaquina [INN-Spanish]
    • 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol (ACI)
    • o-Cresol, 4-[(7-chloro-4-quinolyl)amino]-α-(diethylamino)- (6CI, 7CI, 8CI)
    • Amobin
    • CAM-AQ 1
    • MeSH ID: D000655
    • SN 10751
    • BRD-K91290917-300-01-8
    • AH-034/33492024
    • AH-034/11364141
    • G12606
    • DB-056928
    • NS00004024
    • BRD-K91290917-336-05-3
    • MDL: MFCD09028103
    • InChIKey: OVCDSSHSILBFBN-UHFFFAOYSA-N
    • Inchi: 1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
    • SMILES: ClC1C=C2N=CC=C(C2=CC=1)NC1C=C(CN(CC)CC)C(O)=CC=1

Computed Properties

  • Exact Mass: 355.14500
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 129.914383
  • Heavy Atom Count: 25
  • Complexity: 406
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: nothing
  • Tautomer Count: 13
  • Surface Charge: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • LogP: 5.25220
  • PSA: 48.39000
  • Boiling Point: 478 °C at 760 mmHg
  • Melting Point: 208 ºC
  • Flash Point: 242.9 °C
  • Color/Form: Crystalline solid
  • Density: 1.258

Amodiaquine Security Information

Amodiaquine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Amodiaquine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P01CC9A-1mg
Phenol, 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-
86-42-0 ≥95%
1mg
$78.00 2024-04-21
A2B Chem LLC
AW54574-1mg
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol
86-42-0 ≥95%
1mg
$35.00
Aaron
AR01CCHM-5mg
Phenol, 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-
86-42-0 98%
5mg
$106.00 2025-02-09
Ambeed
A456194-100mg
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol
86-42-0 98+%
100mg
$328.0 2025-02-27
DC Chemicals
DC20188-100 mg
Amodiaquine
86-42-0 >98%
100mg
$450.0 2022-02-28
Enamine
EN300-708791-0.05g
4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol
86-42-0
0.05g
$73.0
eNovation Chemicals LLC
D249885-1g
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol HCl
86-42-0 95%
1g
$650 2022-10-13
MedChemExpress
HY-B1322A-5mg
Amodiaquine
86-42-0 99.98%
5mg
¥1200 2024-05-24
S e l l e c k ZHONG GUO
S5948-5mg
Amodiaquine
86-42-0 99.50%
5mg
¥1204.83 2023-09-15
TRC
A634200-1mg
Amodiaquine
86-42-0
1mg
$ 81.00 2023-04-19

Amodiaquine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol ;  24 h, 80 °C
Reference
The synthesis of amodiaquine hydrochloride
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2012, 50(2), 174-177

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  120 °C
2.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, 100 - 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
2.1 Solvents: Ethanol ;  24 h, 80 °C
Reference
The synthesis of amodiaquine hydrochloride
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2012, 50(2), 174-177

Synthetic Circuit 5

Reaction Conditions
1.1 6 - 8 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  0 °C; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 10, rt
2.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Ethanol ;  100 °C
1.2 pH 9 - 10
2.1 Reagents: Hydrochloric acid Solvents: Water ;  120 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol ;  4.5 h, 80 - 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, 100 - 110 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
3.1 Solvents: Ethanol ;  24 h, 80 °C
Reference
The synthesis of amodiaquine hydrochloride
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2012, 50(2), 174-177

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Toluene ;  140 °C
2.1 6 - 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Water ;  0 °C; overnight, rt
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 10, rt
3.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, rt; rt → 60 °C
2.1 Solvents: Ethanol ;  100 °C
2.2 pH 9 - 10
3.1 Reagents: Hydrochloric acid Solvents: Water ;  120 °C
4.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
4.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 10

Reaction Conditions
1.1 6 h, 60 - 70 °C
1.2 Reagents: Sodium hydroxide
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 1 h, 80 - 90 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Solvents: Ethanol ;  4.5 h, 80 - 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, 100 - 110 °C
4.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
5.1 Solvents: Ethanol ;  24 h, 80 °C
Reference
The synthesis of amodiaquine hydrochloride
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2012, 50(2), 174-177

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 1 h, 80 - 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Solvents: Ethanol ;  4.5 h, 80 - 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, 100 - 110 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
4.1 Solvents: Ethanol ;  24 h, 80 °C
Reference
The synthesis of amodiaquine hydrochloride
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2012, 50(2), 174-177

Amodiaquine Raw materials

Amodiaquine Preparation Products

Amodiaquine Suppliers

Hubei Guangao Biotechnology Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:86-42-0)
MR./MRS.:GUO YIN
Phone:13657291602
Email:1208480055@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-42-0)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86-42-0)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-42-0)
MR./MRS.:XU NV SHI
Phone:15221998634
Email:1986399151@qq.com

Amodiaquine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86-42-0)Amodiaquine
A841639
Purity:99%
Quantity:100mg
Price($):741.0